Compound Description: Salidroside is a natural compound extracted from the root of Rhodiola rosea L. It is known for its various pharmacological properties, particularly its neuroprotective effects. []
Relevance: While not directly mentioned in the provided abstracts, Salidroside serves as a structural analog for the related compound "2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside" (GlcNAc-Sal). GlcNAc-Sal itself shares structural similarities with “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide”, notably featuring a 2-(methoxyphenyl)ethyl moiety. This suggests a potential relationship through shared structural motifs and potential biological activity. []
Compound Description: GlcNAc-Sal is a synthetic analog of Salidroside, designed and synthesized to potentially enhance its neuroprotective properties. []
Relevance: GlcNAc-Sal represents a structurally related compound to “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide”. Both compounds share the core 2-(methoxyphenyl)ethyl moiety. While the remaining structures differ, this shared element suggests potential similarities in their physicochemical properties and potential for interacting with biological targets. []
N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea
Compound Description: This compound serves as a precursor in a synthetic methodology involving directed lithiation to introduce substituents ortho to the methoxy group on the aromatic ring. []
Relevance: This compound shares the 2-(4-methoxyphenyl)ethyl moiety with the target compound, “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide”. The difference lies in the substituent attached to the ethyl group, with the related compound featuring a dimethylurea group compared to the pyrazinecarboxamide in the target. This structural similarity allows for comparisons in reactivity and potential applications in synthetic chemistry. []
tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate
Compound Description: Similar to the previous compound, this molecule also acts as a precursor in directed lithiation reactions, enabling the introduction of various substituents ortho to the methoxy group on the aromatic ring. []
Relevance: This compound is structurally similar to “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide” by sharing the 2-(4-methoxyphenyl)ethyl core structure. The difference lies in the substituent attached to the ethyl group – a tert-butyl carbamate group in the related compound versus a pyrazinecarboxamide in the target. This structural resemblance allows for comparisons of their reactivity and potential use in organic synthesis. []
Compound Description: p-MPPI is a synthetic compound that acts as a competitive antagonist of both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors. []
Relevance: Though structurally distinct from “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide”, p-MPPI shares the presence of a 2-methoxyphenyl moiety. This shared feature, while embedded within different overall structures, suggests a potential for similar pharmacological activity, particularly concerning interactions with serotonin receptors. []
Compound Description: p-MPPF, similar to p-MPPI, functions as a competitive antagonist of both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors. []
Relevance: While p-MPPF has a distinct overall structure compared to “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide”, it shares the presence of a 2-methoxyphenyl moiety. This shared feature, though within different molecular frameworks, suggests a possible connection in their pharmacological profiles, specifically regarding potential interactions with serotonin receptors. []
Compound Description: DU 125530 is a selective, silent 5-HT(1A) antagonist currently undergoing clinical development for potential use in treating anxiety and mood disorders. []
Relevance: While structurally diverse from “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide”, DU 125530's classification as a 5-HT(1A) antagonist, similar to p-MPPI and p-MPPF which share a 2-methoxyphenyl group with the target compound, indicates a potential area of related biological activity, particularly within the realm of serotonin receptor modulation. []
Compound Description: WAY-100635 is a radiolabeled compound employed in Positron Emission Tomography (PET) studies to assess 5-HT(1A) autoreceptor and postsynaptic receptor occupancy in the human brain. []
Relevance: WAY-100635 is structurally related to “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide” due to the presence of a shared 2-(methoxyphenyl)ethyl group. Although the overall structures differ significantly, this common fragment hints at potential similarities in their binding affinities towards serotonin receptors, especially considering its use in studying 5-HT(1A) receptors. []
Compound Description: Compound 15 is a five-membered-ring isoindol-1-one derivative designed as a potential ligand for 5-HT1A receptors. It displays high in vitro binding affinity to these receptors. []
Relevance: This compound exhibits structural similarity to “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide” through the shared presence of a 2-(methoxyphenyl)ethyl group. The remaining structures differ, but this common motif suggests a potential for similar binding interactions with biological targets, especially considering its affinity for 5-HT1A receptors. []
Compound Description: Compound 18 is another five-membered-ring isoindol-1-one derivative developed as a potential ligand for 5-HT1A receptors. It exhibits high in vitro binding affinity for these receptors. []
Relevance: This compound is structurally related to “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide” due to the presence of a shared 2-(methoxyphenyl)ethyl moiety. While the remaining structures differ, this common feature suggests a potential for comparable binding profiles against biological targets, particularly given its affinity for 5-HT1A receptors. []
Compound Description: Compound 21 is a five-membered-ring isoindol-1-one derivative synthesized and investigated as a potential ligand for 5-HT1A receptors. It displays a very high in vitro binding affinity for these receptors. []
Relevance: This compound is structurally related to “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide” as both share a 2-(methoxyphenyl)ethyl moiety. Despite differences in the overall structures, this shared element suggests a potential for similar binding interactions with biological targets, especially considering its high affinity for 5-HT1A receptors. []
Compound Description: Compound 25 is a cyclized amide derivative explored as a potential ligand for 5-HT1A receptors. It shows notable in vitro binding affinity for these receptors. []
Relevance: This compound shares a structural similarity with “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide” through the common 2-(methoxyphenyl)ethyl moiety. While the remaining structures differ, this shared feature indicates a potential for similar interactions with biological targets, particularly given its affinity for 5-HT1A receptors. []
Compound Description: Compound 27, another cyclized amide derivative, is investigated as a potential ligand for 5-HT1A receptors. It demonstrates good in vitro binding affinity for these receptors. []
Relevance: This compound is structurally similar to “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide” due to the presence of a shared 2-(methoxyphenyl)ethyl group. While the overall structures differ, this common fragment suggests a potential for comparable binding interactions with biological targets, especially considering its affinity for 5-HT1A receptors. []
Compound Description: Compound 29, a cyclized amide derivative, is investigated as a potential ligand for 5-HT1A receptors, exhibiting significant in vitro binding affinity for these receptors. []
Relevance: This compound shares a structural resemblance with “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide” due to the presence of a shared 2-(methoxyphenyl)ethyl moiety. Despite differences in their overall structures, this common structural element hints at a potential for comparable interactions with biological targets, particularly given its affinity for 5-HT1A receptors. []
Compound Description: 25B-NBOMe is a hallucinogenic drug belonging to the NBOMe class, known for acting as a potent 5-HT2A receptor agonist. []
Relevance: 25B-NBOMe shares structural similarities with “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide”, specifically the presence of a methoxyphenyl-ethyl group. The difference lies in the substitution pattern on the phenyl ring and the presence of additional methoxy and bromo substituents in 25B-NBOMe. This structural resemblance suggests a potential for shared pharmacological activity, particularly concerning interactions with serotonin receptors. []
Compound Description: 25C-NBOMe is a hallucinogenic designer drug from the NBOMe family, known for its potent agonistic activity at 5-HT2A receptors. []
Relevance: 25C-NBOMe exhibits structural similarities to “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide”, particularly the presence of a methoxyphenyl-ethyl moiety. The difference lies in the substitution pattern on the phenyl ring and the additional methoxy and chloro substituents in 25C-NBOMe. This structural resemblance suggests a potential for similar pharmacological activity, particularly regarding interactions with serotonin receptors. []
Compound Description: 25I-NBOMe is a hallucinogenic designer drug belonging to the NBOMe class, recognized for its potent agonistic activity at 5-HT2A receptors. []
Relevance: 25I-NBOMe shares structural similarities with “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide”, specifically the presence of a methoxyphenyl-ethyl group. The difference lies in the substitution pattern on the phenyl ring and the additional methoxy and iodo substituents in 25I-NBOMe. This structural resemblance suggests a potential for comparable pharmacological activity, particularly with regard to interactions with serotonin receptors. []
Compound Description: This compound, also known as EP128495 or MPC-6827, is a potent apoptosis inducer currently being investigated as a potential anticancer drug candidate. It exhibits excellent blood-brain barrier penetration and shows efficacy in various cancer models. []
Relevance: This compound falls under the same broad category of anilinoquinazoline derivatives as the target compound, “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide”. Despite having different substituents on the quinazoline ring and the amine nitrogen, both compounds share the core 4-methoxyphenyl moiety. This structural similarity suggests a potential for shared mechanisms of action or biological targets, particularly regarding their potential as anticancer agents. []
Compound Description: This compound, also known as EP128265 or MPI-0441138, is a potent apoptosis inducer and has served as a lead compound in the development of new anticancer agents. []
Relevance: This compound belongs to the same broad category of anilinoquinazoline derivatives as the target compound, “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide”. Although they have different substituents on the quinazoline ring and the amine nitrogen, both compounds share the core 4-methoxyphenyl moiety. This structural similarity suggests a potential for shared mechanisms of action or biological targets, especially in the context of anticancer activity. []
Compound Description: ML-1035 is a substituted benzamide compound investigated for its potential as a gastroprokinetic agent. Its pharmacokinetic properties, particularly the differences observed between male and female rabbits, have been studied. []
Relevance: Although structurally distinct from “N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide”, ML-1035's classification as a substituted benzamide highlights a potential area of related medicinal chemistry, as benzamides represent a common scaffold in drug discovery due to their versatile chemical and biological properties. The presence of a diethylaminoethyl group in ML-1035 further suggests a possible connection in their pharmacological profiles, as both compounds feature amine-containing side chains. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.